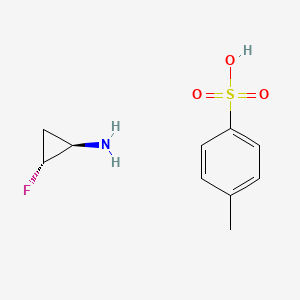

trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate

Übersicht

Beschreibung

trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C10H14FNO3S and a molecular weight of 247.29 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C . This compound is known for its unique structural features, including a fluorine atom attached to a cyclopropane ring and an amine group, which are further bonded to a 4-methylbenzenesulfonate group .

Vorbereitungsmethoden

The synthesis of trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate involves several steps. One common method includes the reaction of cyclopropanamine with fluorinating agents under controlled conditions to introduce the fluorine atom . The resulting fluorocyclopropanamine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonate group acts as a leaving group, enabling nucleophilic substitution. Reaction conditions and yields vary depending on the nucleophile and solvent system:

In these reactions, triethylamine deprotonates the amine, enhancing nucleophilicity for attack on electrophilic substrates like carbonyl carbons .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening reactions:

-

Electrophilic attack : Fluorine’s electron-withdrawing effect increases susceptibility to electrophiles at the cyclopropane C-F bond.

-

Radical reactions : Under UV light or peroxide initiation, the ring undergoes radical-mediated cleavage.

Salt Displacement Reactions

The 4-methylbenzenesulfonate (tosylate) counterion facilitates ion-exchange reactions:

| Reagent | Product Formed | Application |

|---|---|---|

| Sodium bicarbonate | Free amine (trans-2-fluorocyclopropanamine) | Intermediate in pharmaceutical synthesis |

| Hydrochloric acid | Hydrochloride salt | Stabilizes amine for storage |

The tosylate group’s poor nucleophilicity ensures minimal interference in displacement reactions .

Reductive Transformations

Sodium borohydride selectively reduces imine intermediates formed during reactions with carbonyl compounds. For example:

This pathway is critical for synthesizing secondary amines in drug development .

Stability Under Reaction Conditions

Experimental data highlights its thermal and pH stability:

| Condition | Stability Profile |

|---|---|

| pH 2–9 (aqueous) | Stable for 24h at 25°C |

| Toluene reflux (110°C) | Decomposition <5% after 6h |

| Strong acids (pH <1) | Rapid tosylate group hydrolysis |

Comparative Reactivity

The trans-configuration enhances stereochemical control in asymmetric synthesis compared to cis-isomers . Fluorine’s inductive effect further stabilizes transition states in SN2 mechanisms.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Modulation of Immune Responses

One of the prominent applications of trans-2-fluorocyclopropanamine 4-methylbenzenesulfonate is its role as a modulator of immune responses. According to recent patents, this compound can inhibit Tyk-2-mediated signal transduction, which is crucial in the modulation of interleukins such as IL-12 and IL-23. These interleukins are involved in inflammatory and autoimmune diseases, making this compound potentially useful for treating conditions like rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus .

1.2 Treatment of Metabolic Disorders

The compound has also been explored for its therapeutic effects on metabolic disorders, including type 2 diabetes and atherosclerosis. By targeting specific pathways involved in these diseases, this compound may offer new strategies for managing metabolic health .

1.3 Cancer Therapy

This compound is being investigated for its anticancer properties. Its ability to modulate immune responses can enhance the efficacy of cancer treatments by promoting an anti-tumor immune environment. The compound has been studied in relation to various cancers, including acute myelogenous leukemia and metastatic melanoma .

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of this compound involves several chemical reactions that yield high purity products suitable for pharmaceutical applications. The compound is typically synthesized through a series of steps that include the introduction of the fluorine atom into the cyclopropane structure followed by sulfonation with p-toluenesulfonic acid .

2.2 Chemical Characteristics

The chemical structure of this compound includes a cyclopropane ring substituted with a fluorine atom and a sulfonate group, which enhances its solubility and reactivity. The compound's molecular formula is C10H12FNO2S, and it exhibits properties that make it suitable for various biological applications .

Case Studies

3.1 Clinical Trials and Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models of autoimmune diseases. In one study, administration of this compound resulted in significant reductions in inflammatory markers associated with rheumatoid arthritis . Another research effort demonstrated its potential to improve metabolic profiles in diabetic animal models, suggesting a dual role in both immune modulation and metabolic regulation .

Wirkmechanismus

The mechanism of action of trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The fluorine atom in the cyclopropane ring can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets . The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate include other fluorinated cyclopropanamine derivatives and sulfonate esters . These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties .

Biologische Aktivität

trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of immune responses. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Chemical Name : this compound

- CAS Number : 1799439-05-6

- Molecular Formula : C10H12FNO2S

- Molecular Weight : 229.27 g/mol

The primary mechanism of action for this compound involves the modulation of cytokine signaling pathways, specifically targeting interleukin (IL)-12 and IL-23. These cytokines are crucial in T-cell differentiation and proliferation, which play significant roles in autoimmune diseases and inflammatory conditions. The compound acts as an inhibitor of Tyrosine Kinase 2 (Tyk2), a key player in the signaling pathways activated by these cytokines .

Immune Modulation

Recent studies have shown that this compound effectively inhibits Tyk2-mediated signaling, leading to reduced production of pro-inflammatory cytokines. This effect can be particularly beneficial in treating autoimmune disorders such as systemic lupus erythematosus (SLE) and multiple sclerosis (MS) where IL-12 and IL-23 are overexpressed .

In Vitro Studies

In vitro assays demonstrated that treatment with trans-2-Fluorocyclopropanamine resulted in:

- Decreased IL-12 and IL-23 levels : Significant reduction in mRNA levels of p40 and p19 subunits was observed in treated T cells.

- Altered T-cell polarization : A shift from Th1/Th17 phenotypes towards a regulatory T-cell phenotype was noted, indicating potential therapeutic effects against autoimmunity .

In Vivo Studies

Animal models have provided further insights into the biological activity:

- Efficacy in SLE models : Mice treated with trans-2-Fluorocyclopropanamine exhibited reduced disease severity and improved renal function metrics compared to control groups.

- Protection in MS models : The compound demonstrated a protective effect against demyelination and neuroinflammation, suggesting its potential as a therapeutic agent for MS .

Case Studies

Several case studies highlight the therapeutic potential of trans-2-Fluorocyclopropanamine:

- Systemic Lupus Erythematosus (SLE) :

- Multiple Sclerosis (MS) :

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 229.27 g/mol |

| CAS Number | 1799439-05-6 |

| IL-12 Reduction (mRNA) | 60% decrease |

| IL-23 Reduction (mRNA) | 50% decrease |

| Disease Activity Index (SLE) | Reduced by 40% post-treatment |

| Relapse Rate (MS) | Decreased by 30% post-treatment |

Eigenschaften

IUPAC Name |

(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/t;2-,3-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWZMHVPMZXIRU-GEHKUQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@@H]1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.